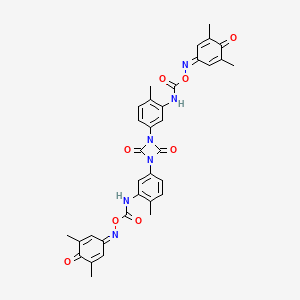
1,3-Bis(3-(((((3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)oxy)carbonyl)amino)-p-tolyl)-1,3-diazetidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione is a complex organic compound with a unique structure. This compound is characterized by its diazetidine core, which is substituted with two phenyl groups that are further functionalized with dimethyl and oxo groups. The presence of multiple functional groups makes this compound an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione typically involves multi-step organic synthesis. The key steps include the formation of the diazetidine ring and the introduction of the phenyl substituents with the desired functional groups. Common synthetic routes may involve:
Cyclization reactions: Formation of the diazetidine ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of the phenyl groups via substitution reactions.
Functional group modifications: Addition of dimethyl and oxo groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It may bind to specific receptors, altering cellular signaling and function.
DNA/RNA: The compound may interact with genetic material, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Compounds with similar heterocyclic structures and functional groups.
Pyrazole derivatives: Another class of heterocyclic compounds with comparable properties.
Thiadiazole derivatives: Known for their diverse biological activities and structural similarities.
Uniqueness
1,3-Bis[3-(3,5-dimethyl-4-oxo-2,5-cyclohexadien-1-ylideneaminooxycarbonylamino)-4-methylphenyl]-1,3-diazetidine-2,4-dione is unique due to its specific combination of functional groups and the diazetidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
53034-92-7 |
|---|---|
Fórmula molecular |
C34H30N6O8 |
Peso molecular |
650.6 g/mol |
Nombre IUPAC |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] N-[5-[3-[3-[[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxycarbonylamino]-4-methylphenyl]-2,4-dioxo-1,3-diazetidin-1-yl]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C34H30N6O8/c1-17-7-9-25(15-27(17)35-31(43)47-37-23-11-19(3)29(41)20(4)12-23)39-33(45)40(34(39)46)26-10-8-18(2)28(16-26)36-32(44)48-38-24-13-21(5)30(42)22(6)14-24/h7-16H,1-6H3,(H,35,43)(H,36,44) |
Clave InChI |
DGVAZNMIYQGJJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)N(C2=O)C3=CC(=C(C=C3)C)NC(=O)ON=C4C=C(C(=O)C(=C4)C)C)NC(=O)ON=C5C=C(C(=O)C(=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


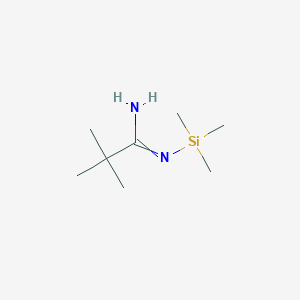
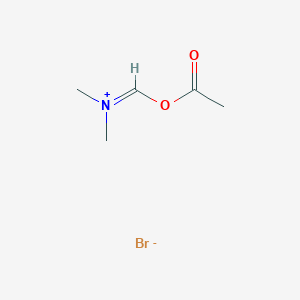
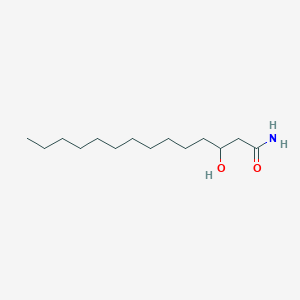

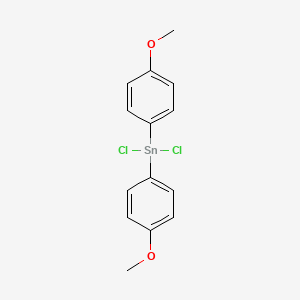
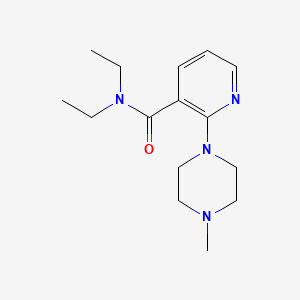


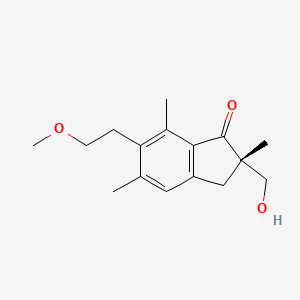
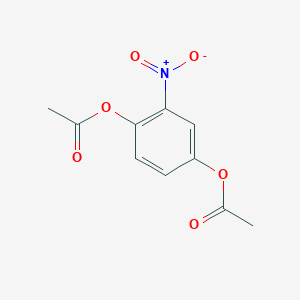
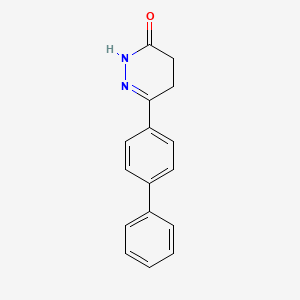
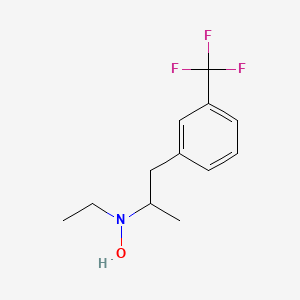
![Silane, trimethyl[(5-methyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14644321.png)

